![molecular formula C10H9BrO4 B161365 2-[4-(2-bromoacetyl)phenoxy]acetic Acid CAS No. 29936-81-0](/img/structure/B161365.png)
2-[4-(2-bromoacetyl)phenoxy]acetic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “2-[4-(2-bromoacetyl)phenoxy]acetic Acid” involves several steps. One method involves starting with phenol and chloroacetic acid in the presence of a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group, allowing for nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
A study by Dahiya, Pathak, and Kaur (2008) discussed the synthesis of 2-(4-bromo-2-formyl-phenoxy)acetyl amino acid and peptide analogs, a related compound to 2-[4-(2-bromoacetyl)phenoxy]acetic Acid. These compounds exhibited potent bioactivity against various bacteria and fungi, highlighting their potential in antimicrobial applications (Dahiya, Pathak, & Kaur, 2008).
Analytical Chemistry and Environmental Studies
Fujita et al. (2001) employed an analytical approach combining chemical derivatization and mass spectrometry for characterizing a bacterial metabolite of 2-bromooctylphenoxy acetic acid, a structurally similar compound. This study underscores the relevance of 2-[4-(2-bromoacetyl)phenoxy]acetic Acid in environmental analytical chemistry (Fujita et al., 2001).
Synthesis and Characterization of Derivatives
Radu et al. (2002) prepared new 4-(phenylazo)phenoxy acetic acids, demonstrating the versatility of phenoxy acetic acid derivatives in synthesizing physiologically active compounds. This research could be relevant for the synthesis of derivatives of 2-[4-(2-bromoacetyl)phenoxy]acetic Acid (Radu et al., 2002).
Application in Liposome Coupling
Frisch, Boeckler, and Schuber (1996) described the synthesis of various heterobifunctional reagents, including compounds related to 2-[4-(2-bromoacetyl)phenoxy]acetic Acid. These reagents were used for coupling peptides to liposomes, indicating potential applications in drug delivery systems (Frisch, Boeckler, & Schuber, 1996).
Eigenschaften
IUPAC Name |
2-[4-(2-bromoacetyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSUZPAAQRBGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-bromoacetyl)phenoxy]acetic Acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

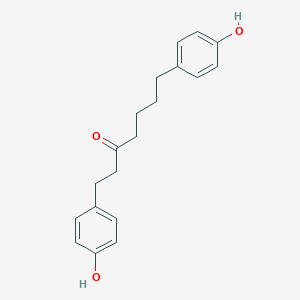
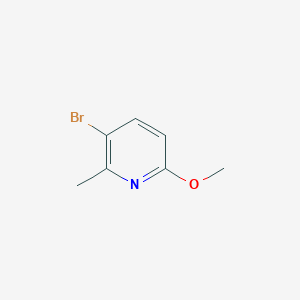

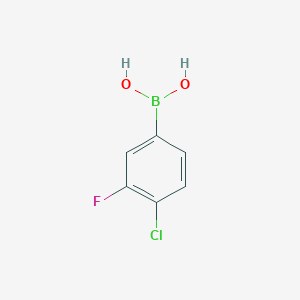
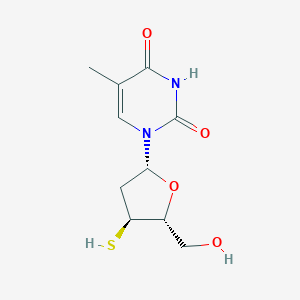
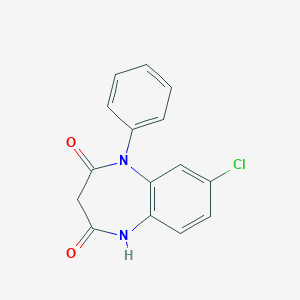
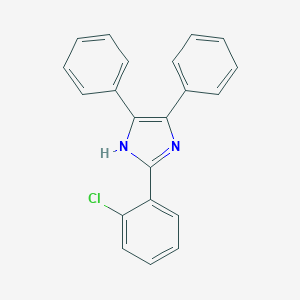
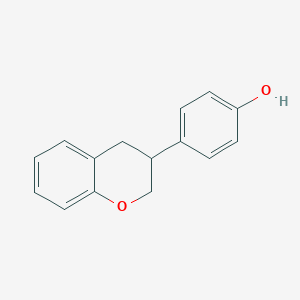

![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
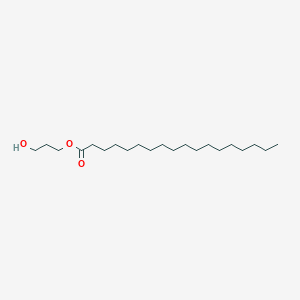
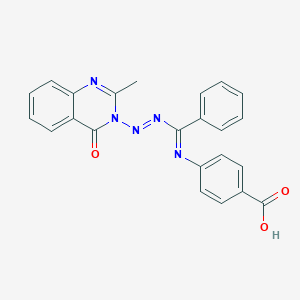
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)